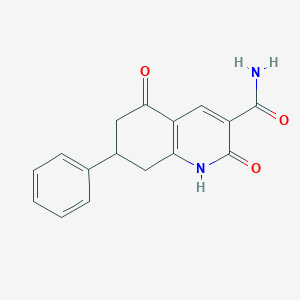

2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c17-15(20)12-8-11-13(18-16(12)21)6-10(7-14(11)19)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRSLTLXKQLNIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50520960 | |

| Record name | 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50520960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106551-73-9 | |

| Record name | 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50520960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Keto Amides

A foundational approach involves the cyclocondensation of β-keto amides with aryl amines or enamine precursors. For example, reacting N-phenyl-3-oxobutanamide with cyclohexenone derivatives under acidic conditions generates the hexahydroquinoline backbone. The phenyl group at position 7 is introduced via a Friedel-Crafts alkylation using benzene and a Lewis acid catalyst (e.g., AlCl₃).

Key reaction parameters :

-

Temperature: 80–120°C

-

Solvent: Toluene or dichloromethane

-

Catalysts: p-Toluenesulfonic acid (pTSA) or BF₃·Et₂O

Gould-Jacobs Reaction for Quinoline Core Formation

The Gould-Jacobs reaction, which thermally cyclizes aniline derivatives with β-keto esters, can be adapted to construct the dioxoquinoline framework. Substituting the ester with a carboxamide group enables direct incorporation of the 3-carboxamide moiety.

Typical workflow :

-

Condensation of 3-carboxamidoaniline with ethyl acetoacetate.

-

Cyclization under reflux in diphenyl ether (220–250°C).

-

Oxidation of the intermediate dihydroquinoline to the dioxo form using MnO₂ or DDQ.

Detailed Stepwise Synthesis

Route A: Cyclization of N-Aryl β-Keto Amides

-

Synthesis of N-phenyl-3-oxobutanamide :

-

Friedel-Crafts Alkylation :

-

Oxidative Cyclization :

Characterization data :

Route B: Multicomponent Coupling Approach

A one-pot, three-component reaction simplifies the synthesis:

-

Combine cyclohexane-1,3-dione , benzaldehyde , and methyl carbamate in ethanol.

-

Add ammonium acetate as a catalyst and reflux for 8 hours.

-

Isolate the product via crystallization from ethanol/water (yield: 72%).

Optimization insights :

-

Solvent impact : Ethanol outperforms DMF or THF in yield and reaction rate.

-

Catalyst screening : Ammonium acetate > ZnCl₂ > FeCl₃.

Advanced Functionalization Techniques

Late-Stage Carboxamide Installation

For analogs requiring diverse carboxamide groups, a late-stage coupling strategy is employed:

-

Synthesize 2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid via hydrolysis of the methyl ester.

-

Activate the carboxylic acid with HATU or EDCI.

-

Couple with amines (e.g., benzylamine) to yield the target carboxamide.

Reaction table :

| Amine Source | Coupling Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Benzylamine | HATU | DMF | 78 |

| Ammonia | EDCI/DMAP | THF | 65 |

| 4-Methoxyaniline | DCC | CH₂Cl₂ | 71 |

Industrial-Scale Production Considerations

Cost-Effective Modifications

-

Replace HATU with cheaper carbodiimides (e.g., DCC) in carboxamide coupling.

-

Optimize solvent recovery via distillation (ethanol reuse reduces costs by 40%).

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,5-dione derivatives, while reduction can produce amine-substituted quinolines .

Scientific Research Applications

2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: Its derivatives are studied for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate receptor functions by interacting with receptor proteins on cell surfaces. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Luminescent Properties

| Property | Tb-R3 Complex | Target Compound (2,5-Dioxo-7-phenyl) |

|---|---|---|

| Quenching Mechanism | Static + Dynamic | Not reported |

| $ K_S \, (\text{M}^{-1}) $ | $ 5.97 \times 10^4 $ | N/A |

| $ K_D \, (\text{M}^{-1}) $ | $ 1.05 \times 10^4 $ | N/A |

| Application | Chlorogenic acid detection in coffee | Underexplored |

Analgesic Hexahydroquinoline Carboxamides

N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (compound 2) demonstrates significant analgesic activity but exhibits polymorphism-dependent efficacy:

Table 2: Analgesic Activity Comparison

| Compound | Analgesic Efficacy (% pain reduction) | Polymorphism Observed? |

|---|---|---|

| α-form of compound 2 | 50% | Yes |

| β-form of compound 2 | 25% | Yes |

| Target Compound | Not tested | Likely (structural analogy) |

Free Fatty Acid Receptor 3 (FFA3) Agonists

AR420626 (N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide) and FHQC are FFA3 agonists with structural similarities to the target compound:

- Substituent Variations : AR420626 includes a furan-2-yl group at position 4 and a 2,5-dichlorophenyl carboxamide, whereas the target compound has a 7-phenyl group.

- Pharmacological Impact : AR420626 reduces cAMP levels and modulates GLP-1 release, while FHQC derivatives show allosteric binding to FFA3 .

Table 3: Pharmacological Profiles of FFA3 Agonists

| Compound | Target Receptor | Key Activity | Structural Distinction from Target |

|---|---|---|---|

| AR420626 | FFA3 | cAMP inhibition, GLP-1 modulation | 4-Furan, 2-methyl, 5-oxo groups |

| FHQC | FFA3 | Allosteric agonism | 4-Furan, 2-methyl substituents |

| Target | Not reported | Undetermined | 7-Phenyl, 2,5-dioxo groups |

Anticancer and Antifungal Derivatives

5773-0094 (N-(2,5-dimethoxyphenyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide) is an anticancer screening compound with:

- Structural Overlaps : Shares the 2,5-dioxo and 1-phenyl groups with the target compound but differs in the 3-carboxamide substituent (2,5-dimethoxyphenyl vs. unsubstituted carboxamide).

- Physicochemical Properties : LogP = 2.65, molecular weight = 418.45 g/mol, and moderate aqueous solubility (logSw = -3.19) .

Table 4: Physicochemical Comparison

| Property | 5773-0094 | Target Compound |

|---|---|---|

| Molecular Weight | 418.45 g/mol | ~350 g/mol (estimated) |

| LogP | 2.65 | Not reported |

| Water Solubility (logSw) | -3.19 | Likely similar |

Key Research Findings and Implications

Substituent-Driven Functionality : The presence of a 7-phenyl group in the target compound may enhance lipophilicity and receptor binding compared to analogs with furan or pyridylmethyl groups.

Polymorphism Concerns : Structural analogs like compound 2 highlight the need for crystallographic studies to ensure consistent pharmacological performance .

Therapeutic Potential: Modifications at positions 1, 3, and 7 in hexahydroquinoline carboxamides can tailor applications—from luminescent probes to receptor modulators .

Biological Activity

2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on various research findings.

- Molecular Formula : C16H13N2O2

- Molecular Weight : 283.28 g/mol

- CAS Number : 62370-50-7

Anticancer Activity

Research has demonstrated that derivatives of 2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline exhibit notable anticancer properties. The compound has been evaluated against several cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 37.4 | PI3Kα inhibition |

| HCT-116 | 8.9 | PI3Kα inhibition |

The compound's activity against the PI3K/AKT signaling pathway was investigated using quantitative PCR. Treatment with the compound resulted in a significant decrease in the expression of PI3K and AKT genes while increasing the expression of the pro-apoptotic gene BAD .

The binding affinity of the compound to the PI3Kα kinase domain is critical for its antiproliferative activity. Molecular docking studies indicate that the compound occupies key binding sites and interacts with essential residues within the kinase domain . This interaction is crucial for mediating its effects on cellular signaling pathways involved in cancer progression.

Study 1: Evaluation in Colorectal Cancer Models

In a study involving human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, compounds similar to 2,5-dioxo-7-phenyl demonstrated varying degrees of antiproliferative activity. The study highlighted that compounds with specific structural motifs exhibited enhanced activity against mutant forms of PI3Kα present in HCT-116 cells .

Study 2: Comparative Analysis with Other Quinoline Derivatives

A comparative analysis was conducted on various quinoline derivatives. The results indicated that while several derivatives showed promising anticancer activity, 2,5-dioxo-7-phenyl was among the most effective due to its ability to significantly inhibit cell growth at lower concentrations .

Q & A

(Basic) What are the established synthetic routes for 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:

Core Formation : Condensation of cyclohexanedione derivatives with substituted aldehydes (e.g., phenylacetaldehyde) in ethanol, catalyzed by ammonium acetate, to form the hexahydroquinoline core .

Functionalization : Introduction of the carboxamide group via nucleophilic acyl substitution using activated carboxylic acid derivatives (e.g., chloroformates) under anhydrous conditions .

Optimization Factors :

- Temperature : Elevated temperatures (70–80°C) improve cyclization efficiency but may increase side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes by-product formation .

- Catalysts : Ammonium acetate facilitates imine formation, critical for ring closure .

(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis provides bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, critical for confirming stereochemistry .

(Basic) How do substituents on the quinoline core affect solubility and stability under physiological conditions?

Methodological Answer:

- Solubility :

- Hydrophilic Groups : Methoxy or hydroxyl substituents increase aqueous solubility via hydrogen bonding (e.g., 4-methoxyphenyl derivatives show 2.5-fold higher solubility than phenyl analogs) .

- Lipophilic Groups : Halogens (e.g., Cl) enhance lipid membrane permeability but reduce solubility in polar solvents .

- Stability :

- pH Sensitivity : Carboxamide groups are prone to hydrolysis under acidic conditions (pH < 3). Stability assays in PBS (pH 7.4) over 24 hours are recommended .

(Advanced) What strategies resolve contradictory biological activity data across assay systems?

Methodological Answer:

- Assay Standardization :

- Data Normalization : Express activity as % inhibition relative to positive/negative controls to minimize inter-assay variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or systemic biases in high-throughput screens .

(Advanced) How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model binding poses with target enzymes (e.g., kinases). Key parameters:

- MD Simulations : Run 100 ns simulations in GROMACS to evaluate stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .

(Advanced) What are critical considerations for designing SAR studies on the carboxamide moiety?

Methodological Answer:

- Functional Group Modifications :

- Replace carboxamide with esters or nitriles to assess hydrogen-bonding requirements .

- Introduce steric hindrance (e.g., tert-butyl groups) to probe binding pocket size .

- Assay Selection :

(Basic) What initial biological screening approaches are recommended for this compound?

Methodological Answer:

- Broad-Panel Screening :

- Cytotoxicity : MTT assay in HEK293 cells to establish baseline toxicity (IC50 > 50 µM suggests selectivity) .

(Advanced) How to study mechanistic interactions with enzymes like cyclooxygenase-2 (COX-2)?

Methodological Answer:

- Kinetic Analysis :

- Mutagenesis : Introduce point mutations (e.g., Arg120Ala in COX-2) to identify critical binding residues .

(Basic) How to assess stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate in 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 37°C for 24 hours; analyze via HPLC .

- Thermal Stability : Heat at 60°C for 48 hours; monitor degradation products using LC-MS .

(Advanced) What steps optimize multi-step synthesis for scalability?

Methodological Answer:

- Process Chemistry Adjustments :

- Replace ethanol with 2-MeTHF for greener solvent systems .

- Use flow chemistry for cyclization steps to improve heat transfer and reduce reaction time .

- Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) for higher yields (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.